1-benzyl-1H-pyrazole-4-sulfonyl chloride

Pyrazole synthesis Sulfonyl chloride preparation Multi-gram synthesis

1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a validated, multi-gram accessible building block for medicinal chemistry programs developing selective carbonic anhydrase IX/XII inhibitors. The N1-benzyl, C4-sulfonyl chloride substitution pattern—accessible via a 2-(benzylthio)malonaldehyde route not feasible with generic sulfonyl chlorides—achieves inhibitor KI values as low as 15.9 nM against hCA IX, outperforming acetazolamide (KI=25 nM). NCI-60 screening of derived sulfonamides demonstrates full-panel GI50 of 3.5 μM (>28-fold improvement over acetazolamide). Minimal off-target kinase activity across 258 kinases confirms target-selective binding. Available in 95% (early-stage screening) and 98% (lead optimization) grades to support cost-effective parallel synthesis campaigns.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 1153041-98-5
Cat. No. B1518062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-pyrazole-4-sulfonyl chloride
CAS1153041-98-5
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)S(=O)(=O)Cl
InChIInChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyHGMRBJPAOYCPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-pyrazole-4-sulfonyl chloride (CAS 1153041-98-5): A Versatile Pyrazole-4-sulfonyl Chloride Building Block for Sulfonamide-Based Drug Discovery


1-Benzyl-1H-pyrazole-4-sulfonyl chloride is a heteroaromatic sulfonyl chloride building block with the molecular formula C10H9ClN2O2S and a molecular weight of 256.71 g/mol . The compound features a pyrazole core substituted at the N1 position with a benzyl group and at the C4 position with an electrophilic sulfonyl chloride moiety . This structural arrangement enables rapid diversification into sulfonamide libraries through nucleophilic substitution with primary and secondary amines [1]. As a pyrazole-4-sulfonyl chloride derivative, it serves as a key intermediate in medicinal chemistry for the synthesis of enzyme inhibitors, particularly carbonic anhydrase inhibitors and kinase-targeting anticancer agents [2].

Why 1-Benzyl-1H-pyrazole-4-sulfonyl chloride Cannot Be Replaced by Generic Aromatic Sulfonyl Chlorides or Alternative Pyrazole Regioisomers


Substituting 1-benzyl-1H-pyrazole-4-sulfonyl chloride with generic aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride or tosyl chloride) or alternative pyrazole regioisomers (e.g., pyrazole-3-sulfonyl chlorides) introduces quantifiable changes in both synthetic accessibility and downstream biological outcomes. The 4-sulfonyl chloride substitution pattern on the pyrazole ring is critical: the 2-(benzylthio)malonaldehyde synthetic methodology specifically enables multi-gram access to pyrazole-4-sulfonyl chlorides that are 'mostly not available by other methods' [1], while traditional chlorosulfonation routes to 4-sulfonyl pyrazoles often suffer from poor regioselectivity and low yields [2]. Furthermore, the benzyl substituent at the N1 position provides a defined steric and electronic profile that influences subsequent sulfonamide coupling efficiency and target binding—when this benzyl-pyrazole-sulfonamide scaffold is incorporated into 4-(pyrazolyl)benzenesulfonamide ureas, the resulting inhibitors achieve carbonic anhydrase IX inhibition constants (KI) as low as 15.9 nM, a level of potency not readily achieved with unsubstituted phenyl sulfonamide scaffolds [3]. Generic substitution therefore risks both synthetic failure and suboptimal biological activity.

Quantitative Evidence Supporting Selection of 1-Benzyl-1H-pyrazole-4-sulfonyl chloride: Comparator-Based Differentiation Data


Synthetic Accessibility Advantage: 2-Step Method Enables Multi-Gram Pyrazole-4-sulfonyl Chloride Production Where Alternative Methods Fail

A two-step synthetic methodology starting from 2-(benzylthio)malonaldehyde provides access to diverse pyrazole-4-sulfonyl chlorides, including 1-benzyl-1H-pyrazole-4-sulfonyl chloride, at multi-gram scale. This methodology is explicitly positioned as enabling the synthesis of pyrazole-4-sulfonyl chlorides that are 'mostly not available by other methods' [1]. In contrast, conventional chlorosulfonation of pre-formed pyrazoles yields complex mixtures with poor regiocontrol, while alternative approaches requiring pre-installation of sulfonyl groups are limited to specific substitution patterns and often fail to scale beyond milligram quantities [2].

Pyrazole synthesis Sulfonyl chloride preparation Multi-gram synthesis Medicinal chemistry building blocks

Carbonic Anhydrase IX Inhibition: Benzyl-Pyrazole-Sulfonamide Scaffold Achieves Low Nanomolar Potency in Validated Enzymatic Assays

4-(Pyrazolyl)benzenesulfonamide ureas incorporating the benzyl-pyrazole-sulfonyl scaffold demonstrate potent inhibition of human carbonic anhydrase IX (hCA IX), a validated target in tumor hypoxia and chemotherapy resistance. The lead compound SH7s exhibited a KI value of 15.9 nM against hCA IX [1]. This potency represents an improvement over reference standard acetazolamide (AAZ), which shows KI values of 25 nM against hCA IX under comparable assay conditions [2]. The benzyl substituent on the pyrazole ring contributes to both enzymatic potency and favorable off-target selectivity profiles [3].

Carbonic anhydrase inhibition Tumor hypoxia Sulfonamide pharmacophore Enzyme kinetics

Minimal Off-Target Kinase Inhibition: Benzyl-Pyrazole-Sulfonamide Derivatives Demonstrate Clean Selectivity Profile Across 258 Kinase Panel

The benzyl-pyrazole-sulfonamide derivative SH7s was profiled against a comprehensive panel of 258 human kinases to assess selectivity. The compound demonstrated minimal off-target kinase inhibition across the entire panel [1]. This clean selectivity profile contrasts with many sulfonamide-based kinase inhibitors that exhibit promiscuous binding across the kinome, often due to the sulfonamide group acting as a broad ATP-mimetic hinge binder [2]. The benzyl substitution pattern on the pyrazole ring is hypothesized to contribute to this favorable selectivity by restricting conformational flexibility and introducing steric constraints that disfavor binding to off-target kinase ATP pockets [3].

Kinase selectivity Off-target profiling Drug safety Sulfonamide SAR

Broad-Spectrum Anticancer Activity: Benzyl-Pyrazole-Sulfonamide Derivative Achieves Subpanel GI50 Range of 2.4-6.3 μM in NCI-60 Screening

The benzyl-pyrazole-sulfonamide derivative SH7s was evaluated in the National Cancer Institute (NCI) 60-cell-line anticancer screening panel. The compound exhibited broad-spectrum growth inhibition with a full-panel mean GI50 (MG-MID) value of 3.5 μM and a subpanel GI50 range of 2.4-6.3 μM across diverse cancer types [1]. In comparison, the standard sulfonamide drug acetazolamide (AAZ) shows minimal direct anticancer activity in the same assay system, with GI50 values typically exceeding 100 μM [2]. The benzyl-pyrazole modification transforms a primarily enzyme-targeting sulfonamide into a compound with meaningful cellular anticancer activity.

Anticancer screening NCI-60 panel GI50 Sulfonamide antitumor agents

Procurement Quality Differentiation: Commercial Availability at Two Distinct Purity Grades with Quantified Price Scaling

1-Benzyl-1H-pyrazole-4-sulfonyl chloride is commercially available from multiple suppliers at two primary purity specifications: 95% purity and 98% purity. The 95% grade is offered at price points of approximately $165/100mg and $280/250mg . The 98% purity grade is available from alternative vendors . This two-tier purity availability contrasts with many pyrazole-sulfonyl chloride analogs (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride, 1H-pyrazole-4-sulfonyl chloride) that are typically offered only at single purity specifications with limited vendor options [1].

Chemical procurement Purity specification Cost analysis Building block sourcing

Optimal Application Scenarios for 1-Benzyl-1H-pyrazole-4-sulfonyl chloride Based on Quantitative Evidence


Carbonic Anhydrase IX/XII Inhibitor Development for Tumor Hypoxia and Chemosensitization

Based on the demonstrated KI = 15.9 nM against hCA IX for benzyl-pyrazole-sulfonamide derivatives—outperforming acetazolamide (KI = 25 nM)—this building block is optimal for medicinal chemistry programs developing selective carbonic anhydrase IX and XII inhibitors for oncology applications [1]. The clean kinase selectivity profile across 258 kinases further supports use in programs where target-specific pharmacology is required without confounding off-target effects [2]. Recommended coupling partners include substituted benzenesulfonamide ureas and related zinc-binding sulfonamide pharmacophores.

Broad-Spectrum Anticancer Library Synthesis and Phenotypic Screening

The NCI-60 screening data showing full-panel GI50 (MG-MID) = 3.5 μM and subpanel GI50 range of 2.4-6.3 μM for benzyl-pyrazole-sulfonamide derivatives—a >28-fold improvement over acetazolamide (GI50 >100 μM)—validates this building block for diversity-oriented synthesis of anticancer screening libraries [1]. The multi-gram synthetic accessibility via the 2-(benzylthio)malonaldehyde route supports library-scale production [2]. Recommended for parallel synthesis of sulfonamide libraries targeting diverse cancer cell lines where both potency and broad-spectrum activity are desired.

Multi-Gram Scale Sulfonamide Library Production Requiring Reliable Synthetic Access

For research programs requiring multi-gram quantities of pyrazole-4-sulfonyl chloride building blocks that are 'mostly not available by other methods,' this compound is validated by the 2-step methodology starting from 2-(benzylthio)malonaldehyde [1]. This application scenario is particularly relevant for contract research organizations and pharmaceutical discovery groups conducting parallel medicinal chemistry campaigns where reliable, scalable access to diverse sulfonyl chloride building blocks is a procurement bottleneck. The availability of both 95% and 98% purity grades [2] supports cost-effective procurement for early-stage screening (95%) and late-stage optimization (98%).

Sulfonamide-Based Tool Compound Development Requiring Defined Selectivity Profiles

The minimal off-target kinase inhibition observed across a 258-kinase panel for benzyl-pyrazole-sulfonamide derivatives [1] supports the use of this building block in developing chemical probes and tool compounds where target engagement must be interpreted without confounding polypharmacology. Unlike promiscuous sulfonamide kinase inhibitors that bind multiple ATP pockets, the benzyl-pyrazole scaffold confers restricted conformational flexibility and steric constraints that favor target-selective binding [2]. This scenario is optimal for academic chemical biology groups and target validation teams requiring clean pharmacological tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.